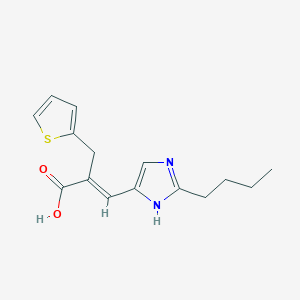

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-2-3-6-14-16-10-12(17-14)8-11(15(18)19)9-13-5-4-7-20-13/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17)(H,18,19)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIOOOCNPZYATO-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)C=C(CC2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC=C(N1)/C=C(\CC2=CC=CS2)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Alkylation of 2-Butyl-4-Chloro-5-Formyl-1H-Imidazole

Reaction:

-

Conditions:

This step introduces the (4-carboxyphenyl)methyl group via nucleophilic substitution. DMF enhances solubility, while KCO facilitates deprotonation of the imidazole nitrogen.

Step 2: Dehalogenation

Reaction:

-

Conditions:

Hydrogenolytic cleavage of the chloro substituent proceeds quantitatively under mild conditions, avoiding over-reduction of the formyl group.

Step 3: Condensation with Ethyl 2-Carboxy-3-(2-Thienyl)Propanoate

Reaction:

-

Conditions:

A Knoevenagel condensation forms the α,β-unsaturated ester intermediate. Cyclohexane enables continuous water removal, shifting equilibrium toward product formation.

Step 4: Hydrolysis and Mesylate Salt Formation

Reaction:

-

Conditions:

The final step achieves high crystallinity and purity through controlled acidification and anti-solvent crystallization.

Table 1: Summary of Conventional Synthesis Steps

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Nucleophilic alkylation | KCO, DMF, 25–30°C | 89–92 | 98.5 |

| 2 | Catalytic dehalogenation | Pd/C, MeOH, 200–300 mmHg | 94–96 | 99.2 |

| 3 | Knoevenagel condensation | Cyclohexane, 75–80°C, 18 h | 82–85 | 97.8 |

| 4 | Saponification & salt formation | NaOH, CHSOH, isopropyl acetate | 78–80 | 99.85 |

Asymmetric Chemoenzymatic One-Pot Synthesis

Recent advancements in chemoenzymatic methods enable enantioselective synthesis of Eprosartan precursors. A 2021 study demonstrated a hybrid catalytic system combining Ca(NTf)/PyBox with pig liver esterase (PLE) for asymmetric induction.

Catalytic System Design

-

Metal-Ligand Complex: Ca(NTf) with (R,S)-inda-PyBox (5 mol%)

-

Co-catalyst: Imidazole (5 mol%)

-

Solvent: Methanol (MeOH) at 60°C

This system achieves dynamic kinetic resolution (DKR) of racemic α-hydroxy esters, producing chiral intermediates with up to 99% enantiomeric excess (ee).

Enzymatic Resolution with PLE

-

Substrate: Racemic ethyl 2-carboxy-3-(2-thienyl)propanoate

-

Conditions:

DMSO enhances enzyme activity by stabilizing PLE’s tertiary structure, while phosphate buffer maintains optimal pH for hydrolysis.

Table 2: Solvent Systems for Enzymatic Resolution

| Solvent System | Conversion (%) | dr | ee (%) (Major) |

|---|---|---|---|

| Tris buffer (pH 8.5) | 7 | n.d. | n.d. |

| Phosphate buffer (pH 8.0) | 75 | 7:1 | 13 |

| Phosphate + 20% DMSO | 100 | 4:1 | 85 |

Comparative Analysis of Methods

Efficiency and Scalability

-

-

Advantages: High yields (78–96%), suitable for ton-scale production.

-

Limitations: Requires palladium catalysts, generating metal waste.

-

-

-

Advantages: Enantioselectivity (85% ee), greener profile (aqueous solvents).

-

Limitations: Lower dr (4:1), longer reaction times (24–72 h).

-

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups to the imidazole or thiophene rings.

Scientific Research Applications

Antihypertensive Properties

The compound functions as an angiotensin II receptor blocker (ARB), effectively regulating hypertension induced by angiotensin II. ARBs are crucial in managing high blood pressure and are often prescribed for patients with hypertension and related cardiovascular diseases. Research indicates that compounds like (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid can significantly lower blood pressure by preventing the action of angiotensin II, thereby promoting vasodilation and reducing vascular resistance .

Treatment of Congestive Heart Failure

In addition to its antihypertensive effects, this compound has been studied for its potential benefits in treating congestive heart failure. By blocking the effects of angiotensin II, it helps alleviate symptoms associated with heart failure, such as fluid retention and increased cardiac workload .

Renal Protection

Research has shown that angiotensin II plays a detrimental role in renal pathophysiology. The application of this compound may provide protective effects against renal failure by mitigating the harmful effects of angiotensin II on kidney function, thus preserving glomerular filtration rates and reducing proteinuria .

Several studies have documented the efficacy and safety of (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid in clinical settings:

Clinical Trials

A notable clinical trial investigated the effectiveness of Eprosartan and its derivatives, including this compound, in patients with essential hypertension. Results indicated significant reductions in systolic and diastolic blood pressure compared to placebo groups, supporting its use as an effective antihypertensive agent .

Comparative Studies

Comparative studies have shown that (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid exhibits similar efficacy to other ARBs while presenting a favorable side effect profile. These findings suggest that this compound could be a viable alternative for patients who experience adverse effects from other medications in this class .

Neurological Disorders

Preliminary studies suggest that ARBs may have neuroprotective effects, leading to investigations into their role in conditions such as Alzheimer's disease and stroke recovery.

Combination Therapies

Research is also examining the synergistic effects of combining this compound with other antihypertensive agents to enhance therapeutic outcomes while minimizing side effects.

Mechanism of Action

The mechanism by which (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes and receptors. The thiophene ring can participate in π-π stacking interactions, further stabilizing these interactions. These combined effects can modulate the activity of enzymes or receptors, leading to various biological outcomes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Compound A with Eprosartan and related compounds:

Key Observations:

Eprosartan vs. Compound A :

- Eprosartan contains a 4-carboxybenzyl group attached to the imidazole ring, enhancing receptor binding and solubility. Compound A lacks this group, rendering it pharmacologically inactive .

- The molecular weight of Eprosartan mesylate (520.61 g/mol) is nearly double that of Compound A (290.38 g/mol), reflecting the absence of the mesylate counterion and carboxybenzyl group in the latter .

Compound A vs.

Thiophene Derivatives: Compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () share the thiophene moiety but lack the imidazole core, emphasizing the role of heterocyclic systems in bioactivity.

Physicochemical Properties

Compound A :

Eprosartan Mesylate :

Regulatory and Quality Control

- Impurity Limits :

- Analytical Methods :

- Chromatographic techniques (HPLC, LC-MS) are employed to quantify impurities, leveraging differences in polarity and molecular weight .

Biological Activity

Overview

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid is an organic compound characterized by the presence of both imidazole and thiophene rings. These structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 290.4 g/mol

- CAS Number : 1169702-90-2

The compound's unique structure allows it to interact with various biological targets, potentially leading to significant therapeutic effects.

The biological activity of (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid is primarily attributed to its ability to:

- Interact with Enzymes and Receptors : The imidazole ring can function as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules.

- Stabilize Protein-Ligand Interactions : The thiophene ring can engage in π-π stacking interactions, enhancing the stability of these complexes.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiophene moieties exhibit substantial antimicrobial properties. For instance, studies have shown that related imidazole derivatives demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| 5a | 15 | E. coli |

| 5b | 11 | P. aeruginosa |

| 5c | 20 | B. subtilis |

| Streptomycin | 28 | Various |

This table illustrates the comparative antimicrobial efficacy of different compounds, highlighting the potential of (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid in similar applications.

Anticancer Activity

The compound's ability to inhibit histone deacetylases (HDACs) has been explored, with findings suggesting that it may act as a selective inhibitor against specific HDAC isoforms. For example, azumamide derivatives, structurally related to our compound, showed IC50 values ranging from 14 to 67 nM against HDAC1–3 and HDAC10–11 . This indicates a potential for developing anticancer therapies through modulation of gene expression.

Study on Imidazole Derivatives

A comprehensive review by Jain et al. evaluated various imidazole derivatives for their antimicrobial properties. The study highlighted that modifications in the substituents significantly influenced the biological activity . This suggests that (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid could be optimized for enhanced efficacy through structural variations.

In Vivo Studies

In vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate promising bioavailability and low toxicity profiles, which are critical for further development as a pharmaceutical agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A modified Knoevenagel condensation is commonly employed, starting from 2-butyl-1H-imidazole-5-carbaldehyde and thiophen-2-ylmethylpropanoic acid derivatives. Catalytic L-proline (15 mol%) in ethanol at reflux for 6–8 hours enhances stereoselectivity for the (E)-isomer . Post-synthesis, recrystallization from DMF/acetic acid (1:3 v/v) improves purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes 1:1) and confirm purity by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How can the structure and purity of this compound be validated using spectroscopic and chromatographic methods?

- Methodological Answer :

- 1H/13C NMR : Key signals include the α,β-unsaturated carboxylic acid proton (δ 12.5–13.0 ppm, broad) and thiophene β-protons (δ 6.8–7.2 ppm). The imidazole C2 proton appears at δ 7.3–7.5 ppm .

- IR Spectroscopy : Confirm the carboxylic acid group (ν ~1700 cm⁻¹) and conjugated double bond (ν ~1630 cm⁻¹) .

- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N values indicate impurities.

- HPLC : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm; retention time should match a reference standard .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of aerosols .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via incineration (≥1000°C) to prevent environmental release .

Advanced Research Questions

Q. How does the tautomeric equilibrium of the imidazole ring influence the compound’s reactivity and biological activity?

- Methodological Answer : The 1H-imidazole moiety undergoes N–H tautomerism, favoring the 1H-form in nonpolar solvents (e.g., chloroform) and the 3H-form in polar aprotic solvents (e.g., DMSO). Characterize tautomers via variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C). Tautomer distribution impacts hydrogen-bonding capacity and binding affinity in enzyme inhibition assays .

Q. What computational strategies can predict the compound’s binding modes to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with a grid box centered on the ATP-binding pocket of a target kinase (e.g., EGFR). Parameterize the ligand with GAFF2 force field and assign partial charges via AM1-BCC .

- MD Simulations : Run 100-ns simulations in GROMACS (CHARMM36 force field) to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .

- Key Interactions : The thiophene methyl group engages in hydrophobic interactions, while the carboxylic acid forms salt bridges with conserved lysine residues .

Q. How can conflicting spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved to confirm the (E)-configuration?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with a chiral amine (e.g., L-proline) to enhance crystal lattice stability. Resolve the structure to 1.8 Å resolution .

- NOESY NMR : Cross-peaks between the thiophene β-protons and imidazole C4 proton confirm the (E)-geometry .

- Comparative Analysis : Overlay experimental and DFT-calculated (B3LYP/6-31G*) IR spectra to validate functional group assignments .

Q. What strategies mitigate degradation during long-term stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1 M HCl (40°C, 24 hr), 0.1 M NaOH (40°C, 24 hr), and UV light (254 nm, 48 hr). Monitor degradation products via LC-MS (ESI+ mode).

- Stabilization : Lyophilize the compound with cyclodextrin (1:1 molar ratio) to protect the carboxylic acid group from hydrolysis. Store lyophilized powder under argon .

Methodological Notes

- Contradictions in Evidence : While reports a melting point of 223–224°C for a related compound, discrepancies may arise due to polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorph transitions .

- Advanced Synthesis : For deuterated analogs (e.g., for metabolic studies), replace H2O with D2O during hydrolysis steps and confirm deuteration via mass spectrometry (≥98% D incorporation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.